2,2-Difluoro-3-methylcyclopropane-1-carboxylic acid
Overview
Description
2,2-Difluoro-3-methylcyclopropane-1-carboxylic acid is a chemical compound with the molecular formula C5H6F2O2 and a molecular weight of 136.1 g/mol . This compound features a cyclopropane ring substituted with two fluorine atoms and a carboxylic acid group, making it a unique structure in organic chemistry .
Mechanism of Action
- Mode of Action One possible mode of action involves esterification. The carboxylic acid group in DFMCA can react with alcohols to form esters . Additionally, under harsh conditions, decarboxylation may occur, leading to the formation of a ketone .
Pharmacokinetics
Biochemical Analysis
Biochemical Properties
2,2-Difluoro-3-methylcyclopropane-1-carboxylic acid plays a significant role in biochemical reactions due to its unique structure. The carboxylic acid group can participate in various chemical reactions, such as esterification and decarboxylation. This compound interacts with enzymes and proteins that facilitate these reactions. For instance, esterification involves the reaction of the carboxylic acid group with alcohols to form esters, while decarboxylation can lead to the formation of ketones. These interactions highlight the compound’s versatility in biochemical processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. The carboxylic acid group can form hydrogen bonds with proteins and enzymes, potentially leading to enzyme inhibition or activation. The strained cyclopropane ring and electron-withdrawing fluorine atoms contribute to the compound’s reactivity, allowing it to participate in diverse chemical reactions. These molecular interactions are crucial for understanding the compound’s mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound are important considerations. The cyclopropane ring may be susceptible to ring-opening reactions under specific conditions, affecting the compound’s stability over time. Long-term studies are necessary to assess the degradation products and their impact on cellular function. Understanding these temporal effects is essential for optimizing the use of this compound in research.
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. It is crucial to determine the threshold effects and potential toxic or adverse effects at high doses. These studies will provide valuable insights into the compound’s safety and efficacy for potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways due to its reactive functional groups. The carboxylic acid group can undergo esterification and decarboxylation reactions, influencing metabolic flux and metabolite levels. The presence of fluorine atoms may also affect the compound’s interactions with enzymes and cofactors, further impacting its metabolic pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound’s solubility in water and organic solvents affects its localization and accumulation in different cellular compartments. Transporters and binding proteins may facilitate its movement across cell membranes, contributing to its distribution within the body.
Subcellular Localization
The subcellular localization of this compound is determined by its chemical structure and interactions with cellular components. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, affecting its activity and function. Understanding its subcellular localization is crucial for elucidating its role in cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-3-methylcyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors followed by fluorination and carboxylation steps . One common method includes the reaction of 3-methylcyclopropane with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms . The resulting intermediate is then subjected to carboxylation using carbon dioxide under basic conditions to yield the final product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-3-methylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Esterification: The carboxylic acid group can react with alcohols to form esters.
Decarboxylation: Under harsh conditions, the carboxylic acid group might lose carbon dioxide (CO2), leading to a ketone.
Common Reagents and Conditions
Esterification: Typically involves alcohols (e.g., methanol) and acid catalysts.
Decarboxylation: Requires high temperatures and sometimes catalysts to facilitate the reaction.
Major Products
Esterification: Methyl 2,2-difluoro-3-methylcyclopropane-1-carboxylate.
Decarboxylation: 2,2-Difluoro-3-methylcyclopropanone.
Scientific Research Applications
2,2-Difluoro-3-methylcyclopropane-1-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: Used as a building block for drug discovery due to its unique structure.
Organic Synthesis: Serves as a precursor for synthesizing more complex molecules.
Material Science:
Comparison with Similar Compounds
Similar Compounds
- 2,2-Difluoro-1-methylcyclopropane-1-carboxylic acid .
- 2,2-Difluoro-3-methylcyclopropane-1-carboxylate .
Uniqueness
2,2-Difluoro-3-methylcyclopropane-1-carboxylic acid is unique due to its specific substitution pattern on the cyclopropane ring, which imparts distinct chemical and physical properties. This makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
2,2-difluoro-3-methylcyclopropane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F2O2/c1-2-3(4(8)9)5(2,6)7/h2-3H,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVEOEYKDGIQSBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C1(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2247657-28-7 | |
Record name | rac-(1R,3S)-2,2-difluoro-3-methylcyclopropane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.